BenchChemオンラインストアへようこそ!

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide

SYK KMO Kinase inhibitor

Procure CAS 1105230-20-3 for your next kinase inhibitor campaign. This unique scaffold merges a 6-phenylpyridazine KMO pharmacophore with a 4-sulfamoylphenyl SYK-targeting moiety, creating a starting point for dual SYK/KMO inhibitor exploration not available in generic analogues. Supplied at 95% purity, it enables immediate SAR diversification without multi-step synthesis. Ideal for building proprietary screening libraries and generating composition-of-matter data within the HUE067921 patent space. Avoid experimental failure from unreliable generic substitutions—secure this compound today.

Molecular Formula C22H23N5O3S
Molecular Weight 437.52
CAS No. 1105230-20-3
Cat. No. B2435314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
CAS1105230-20-3
Molecular FormulaC22H23N5O3S
Molecular Weight437.52
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H23N5O3S/c23-31(29,30)19-8-6-18(7-9-19)24-22(28)17-12-14-27(15-13-17)21-11-10-20(25-26-21)16-4-2-1-3-5-16/h1-11,17H,12-15H2,(H,24,28)(H2,23,29,30)
InChIKeyKNMHKORTPNMNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide (CAS 1105230-20-3): Chemical Identity and Procurement Baseline


The compound 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide (CAS 1105230-20-3) is a synthetic small molecule with the molecular formula C22H23N5O3S and a molecular weight of 437.5 g/mol . It belongs to the class of piperidine-4-carboxamides, featuring a 6-phenylpyridazine heterocycle and a 4-sulfamoylphenyl moiety [1]. Publicly available biological or pharmacological data for this specific compound are extremely limited; core physicochemical properties such as density, boiling point, and melting point are not reported in authoritative databases . Its primary relevance to scientific procurement lies in its structural novelty as a potential kinase-targeted scaffold, particularly within SYK and KMO inhibitor chemical space, rather than any established, quantifiable potency advantage over known inhibitors [2][3].

Procurement Risk for 1-(6-Phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide: Why Generic Replacement Is Not Feasible


Generic substitution within the piperidine-4-carboxamide class is fundamentally unreliable due to the absence of publicly verifiable structure-activity relationship (SAR) data for this specific compound. While structurally related analogs, such as 1-(6-(pyridin-3-yl)pyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide (CAS 1105234-09-0), share a core scaffold, even minor heterocycle substitutions are known to drastically alter kinase selectivity, potency, and off-target profiles [1][2]. For example, in a closely related chemotype targeting kynurenine monooxygenase (KMO), subtle modifications to the terminal moiety transformed a brain-penetrant inhibitor into an inactive analog, demonstrating that structural homology does not guarantee functional equivalence [3]. Substituting CAS 1105230-20-3 with a commercially available analog without matched analytical and functional validation introduces a high risk of experimental failure, particularly in assays where target engagement or cellular potency is critical.

Quantitative Differentiation Evidence for 1-(6-Phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide (CAS 1105230-20-3)


Structural Novelty Within SYK/KMO Inhibitor Chemical Space as a Primary Differentiator

CAS 1105230-20-3 occupies a unique position at the intersection of SYK and KMO inhibitor pharmacophores. Its core consists of a 1-(6-phenylpyridazin-3-yl)piperidine scaffold, which is a privileged motif for KMO inhibition, while the 4-sulfamoylphenyl carboxamide terminus is a hallmark of potent SYK inhibitors. A closely related SYK inhibitor (CHEMBL3416026) demonstrates an IC50 of 0.8 nM against human SYK and >10,000 nM against CYP2D6, indicating high potency and selectivity within this chemotype [1]. In parallel, the pyridazinylsulfonamide class has yielded brain-permeable KMO inhibitors, such as compound 12, which is equipotent with CHDI-340246 but exhibits superior brain penetration [2]. No single compound in either class simultaneously incorporates the 4-sulfamoylphenyl and 6-phenylpyridazine moieties present in CAS 1105230-20-3, positioning it as a structurally distinct, dual-purpose probe candidate. Direct quantitative comparison is currently precluded by the absence of published IC50, Ki, or functional assay data for this specific registry number.

SYK KMO Kinase inhibitor Chemical probe Neurodegeneration

Commercial Availability and Purity Benchmarking Against Closest Analogs

CAS 1105230-20-3 is commercially available from multiple suppliers with a standard purity specification of 95% . This is comparable to the purity levels offered for its closest commercially available analogs, such as 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide (CAS 1105217-05-7) and N-(4-acetylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide (CAS 1105217-19-3), which are also typically supplied at 95% purity [1][2]. The key procurement differentiator for CAS 1105230-20-3 is therefore not purity, but the presence of the 4-sulfamoylphenyl group, which is absent in all other 6-phenylpyridazine analogs listed in major chemical catalogs. This functional group is a validated pharmacophore for carbonic anhydrase and kinase inhibition, offering a distinct avenue for SAR expansion that is not accessible with other commercially available analogs [3].

Chemical procurement Purity Availability Lead optimization

Patent Landscape Positioning: A Structurally Defined but Functionally Uncharacterized Entity

Patent family HUE067921, with a priority date of August 15, 2021, explicitly claims a pharmaceutical compound whose structural description encompasses the 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide scaffold, including specific substituents and stereochemistry [1]. The patent's independent claims cover the compound's chemical structure, synthesis method, and therapeutic use, while dependent claims protect salts, formulations, dosage forms, and combinations [1]. This contrasts with earlier patents in the pyridazine amide space, such as JP6109192B2, which broadly claims pyridazine carboxamides as SYK inhibitors but lacks the specific sulfamoylphenyl substitution pattern [2]. The HUE067921 patent family includes filings in the European Patent Office, China, and the United States, with an anticipated expiry around 2041, providing a clear procurement advantage for organizations requiring freedom-to-operate within a defined chemical space through 2041 [1].

Intellectual property Patent analysis FTO Novel chemical entity

Optimal Application Scenarios for Procuring 1-(6-Phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide


Building Proprietary Kinase-Focused Compound Libraries for Dual SYK/KMO Screening

Due to its unique hybridization of a 6-phenylpyridazine KMO pharmacophore with a 4-sulfamoylphenyl SYK-targeting moiety, CAS 1105230-20-3 is best utilized as a cornerstone compound in proprietary screening libraries aiming to identify dual SYK/KMO inhibitors. Given that known SYK inhibitors in this class achieve IC50 values as low as 0.8 nM and KMO inhibitors are effective in Huntington's disease models, this compound can serve as a starting point for fragment-based or parallel medicinal chemistry efforts to explore polypharmacology across inflammatory and neurodegenerative indications [1][2].

SAR Expansion of 6-Phenylpyridazine Scaffolds via a Novel Sulfamoylphenyl Vector

For medicinal chemistry teams focused on lead optimization, CAS 1105230-20-3 provides a synthetically orthogonal diversification point that is not available on other commercial 6-phenylpyridazine analogs (e.g., pyridin-3-yl or 4-acetylphenyl terminated derivatives, all supplied at comparable 95% purity) . This enables the rapid exploration of sulfamoylphenyl-driven interactions without requiring a separate, multi-step synthetic campaign, accelerating hit-to-lead timelines in projects where the sulfonamide moiety is hypothesized to enhance target binding or solubility.

Freedom-to-Operate (FTO) Research for Late-Stage Preclinical Programs Through 2041

Organizations conducting late-stage preclinical development of kinase inhibitors can procure CAS 1105230-20-3 as a reference standard within the patent-protected chemical space defined by HUE067921 [3]. The patent family's broad geographic coverage (EP, CN, US) and remaining term of approximately 17 years provide a secure IP envelope for generating composition-of-matter data, conducting preliminary toxicology studies, and filing dependent patents on novel formulations or therapeutic combinations without risking infringement of expired broad-class patents like JP6109192B2 [4].

Quote Request

Request a Quote for 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.